2,4,6-Trideuteriobenzene-1,3,5-triol

Catalog No.
S974994
CAS No.
1036711-64-4
M.F
C6H6O3
M. Wt
129.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trideuteriobenzene-1,3,5-triol

CAS Number

1036711-64-4

Product Name

2,4,6-Trideuteriobenzene-1,3,5-triol

IUPAC Name

2,4,6-trideuteriobenzene-1,3,5-triol

Molecular Formula

C6H6O3

Molecular Weight

129.13 g/mol

InChI

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1D,2D,3D

InChI Key

QCDYQQDYXPDABM-CBYSEHNBSA-N

SMILES

C1=C(C=C(C=C1O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])O)[2H])O

2,4,6-Trideuteriobenzene-1,3,5-triol is an isotopically labeled derivative of benzene-1,3,5-triol, where three hydrogen atoms in the benzene ring have been replaced with deuterium atoms. Its chemical formula is C6_6D6_6O3_3. This compound is significant in various fields of research, particularly in studies involving isotopic labeling for tracing mechanisms in biological and chemical processes.

  • Antioxidant properties: Phloroglucinol can scavenge free radicals, potentially protecting cells from oxidative damage [].
Typical of phenolic compounds. These include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Substitution Reactions: The deuterated hydrogen atoms can affect the kinetics of electrophilic aromatic substitution reactions due to the isotope effect.

Synthesis of 2,4,6-trideuteriobenzene-1,3,5-triol typically involves:

  • Deuteration of Benzene-1,3,5-triol: This can be achieved through various methods including:
    • Exchange Reactions: Using deuterated solvents or reagents under acidic or basic conditions.
    • Catalytic Hydrogenation: Involving deuterium gas (D2_2) under specific catalytic conditions to replace hydrogen atoms with deuterium.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography may be employed to isolate the desired product from by-products.

2,4,6-Trideuteriobenzene-1,3,5-triol has applications in:

  • Nuclear Magnetic Resonance Spectroscopy: As a standard or internal reference due to its unique isotopic signature.
  • Metabolic Studies: Used in tracing studies to understand metabolic pathways involving phenolic compounds.
  • Pharmaceutical Research: Potentially useful in drug development where isotopic labeling can provide insights into drug metabolism and efficacy.

Several compounds share structural similarities with 2,4,6-trideuteriobenzene-1,3,5-triol. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Benzene-1,3,5-triolC6_6H6_6O3_3Non-deuterated version; common phenolic compound
2-Chlorobenzene-1,3,5-triolC6_6H5_5ClO3_3Contains chlorine; affects reactivity
2-Fluorobenzene-1,3,5-triolC6_6H5_5F O3_3Contains fluorine; alters electronic properties
2,4-DihydroxybenzaldehydeC7_7H8_8O3_3Aldehyde functional group; different reactivity

The uniqueness of 2,4,6-trideuteriobenzene-1,3,5-triol lies in its isotopic labeling which provides distinct advantages in analytical chemistry and biological studies compared to its non-deuterated counterparts and halogenated derivatives.

XLogP3

0.2

Wikipedia

(~2~H_3_)Benzene-1,3,5-triol

Dates

Last modified: 04-14-2024

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